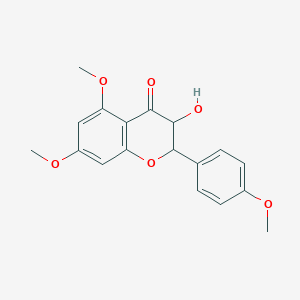

3-Hydroxy-4',5,7-trimethoxyflavanone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-21-11-6-4-10(5-7-11)18-17(20)16(19)15-13(23-3)8-12(22-2)9-14(15)24-18/h4-9,17-18,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOQEHYPPLFAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling 3-Hydroxy-4',5,7-trimethoxyflavanone: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Hydroxy-4',5,7-trimethoxyflavanone is a specific flavanone (B1672756) derivative. While literature on this exact compound is scarce, this technical guide aims to provide a comprehensive overview of its potential natural sources and a detailed methodology for its isolation. By examining structurally similar flavonoids, we can infer likely sources and establish a robust protocol for researchers seeking to isolate and study this molecule. This guide will delve into the known natural occurrences of related trimethoxy- and hydroxy-substituted flavanones and flavones, present generalized and specific experimental protocols for their extraction and purification, and visualize the logical workflow of these processes.

Natural Sources of Structurally Related Flavonoids

While direct evidence for the natural occurrence of this compound is limited, the broader class of polymethoxyflavonoids is widely distributed in the plant kingdom. Analysis of related compounds suggests that promising sources for this specific flavanone may be found within the Asteraceae and Lamiaceae families, known for their rich and diverse flavonoid profiles.

Several structurally related flavones and flavanones have been isolated from various plant species. For instance, 3'-Hydroxy-5,7,4'-trimethoxyflavone has been reported in Aglaia odorata and Scoparia dulcis.[1] The genus Artemisia is another rich source of flavonoids, with species like Artemisia monosperma yielding compounds such as 5-Hydroxy-3',4',6,7-tetramethoxyflavone and 3',5-dihydroxy-4',6,7-trimethoxyflavone (eupatorin).[2][3] Furthermore, 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone has been identified in Gardenia sootepensis and Artemisia herba-alba.[4] Plants of the genus Eupatorium and Chromolaena are also known to produce a variety of flavonoids.[5][6][7]

The following table summarizes the natural sources of flavonoids structurally similar to this compound.

| Compound Name | Plant Source(s) | Family |

| 3'-Hydroxy-5,7,4'-trimethoxyflavone | Aglaia odorata, Scoparia dulcis[1] | Meliaceae, Plantaginaceae |

| 5-Hydroxy-3',4',7-trimethoxyflavone | Lippia nodiflora[8] | Verbenaceae |

| 5-Hydroxy-3',4',6,7-tetramethoxyflavone | Artemisia monosperma[2][3] | Asteraceae |

| 3',5-dihydroxy-4',6,7-trimethoxyflavone (Eupatorin) | Artemisia monosperma[2][3] | Asteraceae |

| 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone | Gardenia sootepensis, Artemisia herba-alba[4] | Rubiaceae, Asteraceae |

| 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone | Dichrocephala integrifolia, Brickellia veronicifolia[9] | Asteraceae |

Isolation Methodologies

The isolation of this compound from a potential natural source would likely follow a multi-step process involving extraction, fractionation, and chromatography. The following protocols are generalized from established methods for isolating similar flavonoids and can be adapted for the target compound.

General Isolation Workflow

The overall process for isolating the target flavanone is depicted in the following workflow diagram.

Caption: A generalized workflow for the isolation of this compound.

Detailed Experimental Protocols

1. Preparation of Plant Material and Extraction:

-

Objective: To extract a broad range of secondary metabolites, including flavonoids, from the plant material.

-

Protocol:

-

Air-dry the collected plant material (e.g., aerial parts) in a well-ventilated area, shielded from direct sunlight.

-

Grind the dried material into a coarse powder.

-

Macerate the powdered plant material with methanol or ethanol (B145695) (e.g., 1:10 w/v ratio) at room temperature for 72 hours with occasional agitation.[9]

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.[9]

-

2. Liquid-Liquid Partitioning (Fractionation):

-

Objective: To separate compounds based on their polarity, thereby simplifying the subsequent chromatographic steps.

-

Protocol:

-

Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity:

-

n-hexane (to remove non-polar compounds like lipids and chlorophyll)

-

Chloroform or Dichloromethane

-

Ethyl acetate (often enriches flavonoids)

-

n-butanol

-

-

Concentrate each fraction separately using a rotary evaporator.

-

3. Chromatographic Purification:

-

Objective: To isolate the target compound from the enriched fraction (typically the ethyl acetate fraction).

-

Protocol:

-

Column Chromatography:

-

Pack a glass column with silica (B1680970) gel 60 (70-230 mesh) using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 9:1 v/v).

-

Combine fractions containing the compound of interest based on their TLC profiles.

-

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

-

For further purification, subject the combined fractions to pTLC on silica gel plates or preparative HPLC with a suitable column (e.g., C18) and mobile phase.

-

Isolate the band or peak corresponding to the target compound.

-

-

4. Structural Elucidation:

-

Objective: To confirm the identity and purity of the isolated compound.

-

Protocol:

-

Subject the purified compound to spectroscopic analysis, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Ultraviolet-Visible (UV) Spectroscopy: To observe characteristic flavonoid absorbance peaks.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

-

Synthesis of Related Flavanones

In cases where natural abundance is low, chemical synthesis provides an alternative route to obtain the desired compound. The synthesis of flavanones often involves the Claisen-Schmidt condensation of a substituted 2-hydroxyacetophenone (B1195853) with a substituted benzaldehyde (B42025) to form a chalcone (B49325), followed by cyclization.

The synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone has been achieved through their respective chalcone intermediates.[10] This process typically involves:

-

Protection of phenolic hydroxyl groups.

-

Claisen-Schmidt condensation to form the chalcone.

-

Acid hydrolysis and subsequent treatment with a base (e.g., sodium acetate) to induce cyclization to the flavanone.[10]

A logical pathway for the synthesis of a flavanone from a chalcone is illustrated below.

Caption: Chalcone to Flavanone cyclization pathway.

Conclusion

While this compound remains an elusive target in natural product chemistry, this guide provides a foundational framework for its potential discovery and isolation. By leveraging the knowledge of structurally related flavonoids, researchers can strategically select plant sources for screening and apply the detailed isolation protocols outlined herein. The synthesis of related flavanones also presents a viable alternative for obtaining this compound for further biological and pharmacological investigation. The methodologies and data compiled in this technical guide are intended to empower researchers in their pursuit of novel flavonoids and their potential applications in drug development.

References

- 1. 3'-Hydroxy-5,7,4'-trimethoxyflavone | C18H16O6 | CID 13964545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. phcogj.com [phcogj.com]

- 3. phcogj.com [phcogj.com]

- 4. 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone | C18H16O8 | CID 5496475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chemical Constituents and Their Bioactivities of Plants from the Genus Eupatorium (2015–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phytochemical Constituent of Devil Weed (Chromolaena odorata), Concurrent with Its Antioxidant, α-Glucosidase Inhibitory, and Antibacterial Activity | MDPI [mdpi.com]

- 8. 5-Hydroxy-3',4',7-trimethoxyflavone | CAS#:29080-58-8 | Chemsrc [chemsrc.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Physicochemical Properties of Hydroxy-Trimethoxyflavanone Isomers: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Quantitative Physicochemical Data

The following tables summarize the available quantitative data for two key isomers of hydroxy-trimethoxyflavanone. These properties are crucial for predicting the behavior of these compounds in biological systems and for designing formulation and delivery strategies.

Table 1: Physicochemical Properties of 3'-Hydroxy-5,7,4'-trimethoxyflavone

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆O₆ | PubChem[1] |

| Molecular Weight | 328.3 g/mol | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[2] |

| PTP1B Inhibitory Activity (IC₅₀) | 1.85 µmol/L | ChemFaces |

Table 2: Physicochemical Properties of 3-Hydroxy-5,7,4'-trimethoxyflavone

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆O₆ | MedChemExpress[3] |

| Molecular Weight | 328.32 g/mol | MedChemExpress[3] |

| Appearance | Light yellow to yellow solid | MedChemExpress[3] |

| Solubility in DMSO | 100 mg/mL (304.58 mM) | MedChemExpress[3] |

| BCRP Inhibition in MDCK2 cells (IC₅₀) | 12.4 µM | MedChemExpress[3] |

| Cytotoxicity against HT-29 cells | Data available, specific values not provided in the snippet. | MedChemExpress[3] |

Experimental Protocols

Detailed experimental protocols for the specific determination of physicochemical properties for these exact isomers are not extensively published. However, standardized methods are routinely applied to flavonoids.

Determination of Aqueous Solubility (Shake-Flask Method)

The isothermal shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in an aqueous buffer.

Workflow for Solubility Determination

References

The Solubility Profile of 3-Hydroxy-4',5,7-trimethoxyflavanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Hydroxy-4',5,7-trimethoxyflavanone, a significant flavonoid compound, in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents. Understanding the solubility of this compound is critical for its effective use in research and drug development, ensuring accurate and reproducible experimental results. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of key experimental workflows.

Quantitative Solubility Data

The solubility of a compound is a fundamental physical property that dictates its utility in various applications. For flavonoids like this compound, solubility in DMSO is generally good, which facilitates the preparation of stock solutions for biological assays. The following table summarizes the available quantitative solubility data for the closely related and likely intended compound, 3-Hydroxy-5,7,4'-trimethoxyflavone.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| DMSO | Not Specified | 100 | 304.58 | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility.[1][2] |

Note: The molecular weight of 3-Hydroxy-5,7,4'-trimethoxyflavone is 328.32 g/mol .[1]

Experimental Protocols for Solubility Determination

A reliable and commonly used technique for determining the solubility of a compound is the isothermal shake-flask method.[3][4] This method involves achieving equilibrium between the solid compound and the solvent at a constant temperature.

Isothermal Shake-Flask Method

Materials:

-

This compound (or the specific flavonoid of interest)

-

Anhydrous DMSO or other chosen solvent

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of the flavonoid to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[3]

-

Separation: After equilibration, centrifuge the suspension to pellet the undissolved solid.

-

Sampling: Carefully collect an aliquot of the supernatant. To avoid precipitation, ensure the temperature of the sample is maintained.

-

Dilution: Dilute the aliquot with the solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Analysis: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved flavonoid.

-

Calculation: Calculate the solubility in mg/mL and, using the molecular weight of the compound, convert it to molar solubility (mM).

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagrams illustrate the key steps in determining solubility and preparing stock solutions.

Caption: Workflow for determining compound solubility.

Caption: Protocol for preparing stock solutions.

Storage and Stability of Stock Solutions

Proper storage of flavonoid stock solutions is crucial to prevent degradation and ensure the reliability of experimental results. For 3-Hydroxy-5,7,4'-trimethoxyflavone dissolved in a solvent, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1] The aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

References

An In-Depth Technical Guide to 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone: A Promising Anticancer and Antiangiogenic Agent

Disclaimer: Information regarding the specific flavanone (B1672756), 3-Hydroxy-4',5,7-trimethoxyflavanone, is limited in publicly available scientific literature. This technical guide will therefore focus on a closely related and well-researched structural analog, 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone (DHTMF) . This compound shares the core flavanone structure with a similar substitution pattern and has been the subject of detailed investigation into its biological activities and mechanism of action.

Compound Identification and Chemical Structure

5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone (DHTMF) is a naturally occurring flavanone found in the medicinal herb Vitex rotundifolia.[1][2] It is recognized for its potential therapeutic properties, particularly in oncology.

Chemical Structure:

Physicochemical Properties

The key physicochemical properties of DHTMF are summarized in the table below, based on data from public chemical databases.

| Property | Value | Source |

| CAS Number | 111670-59-8 | PubChem[2] |

| Molecular Formula | C₁₈H₁₈O₇ | PubChem[2] |

| Molecular Weight | 346.3 g/mol | PubChem[2] |

| IUPAC Name | 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2,3-dihydrochromen-4-one | PubChem[2] |

| Classification | Flavanone, Flavonoid | PubChem[2] |

Biological Activity: Anticancer and Antiangiogenic Effects

DHTMF has been shown to exhibit significant anticancer and antiangiogenic activities, primarily investigated in the context of human lung cancer. The compound effectively suppresses the growth of lung carcinoma cells and induces programmed cell death (apoptosis).[1]

Quantitative Data on Anticancer Activity

The efficacy of DHTMF in inhibiting cancer cell growth is demonstrated by its half-maximal inhibitory concentration (IC₅₀) values.

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h | Source |

| H522 | Lung Carcinoma | Data not specified | [1] |

| A549 | Lung Carcinoma | Data not specified | [1] |

| H1299 | Lung Carcinoma | Data not specified | [1] |

Note: While the source indicates significant dose-dependent growth suppression, specific IC₅₀ values were not provided in the abstract.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of DHTMF, based on the study by Kim et al. (2015).[1]

Isolation of DHTMF from Vitex rotundifolia

A detailed protocol for the isolation of DHTMF from its natural source is crucial for obtaining the pure compound for research.

Protocol:

-

Extraction: The dried fruits of Vitex rotundifolia are extracted with methanol (B129727) (MeOH) at room temperature. The resulting extract is concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated MeOH extract is suspended in water and sequentially partitioned with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).

-

Chromatographic Separation: The EtOAc-soluble fraction is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of chloroform-methanol to yield several sub-fractions.

-

Purification: The active fractions are further purified using repeated silica gel column chromatography and preparative high-performance liquid chromatography (HPLC) to afford pure DHTMF.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of DHTMF on the metabolic activity and proliferation of cancer cells.

Protocol:

-

Cell Seeding: Human lung cancer cells (e.g., H522, A549, H1299) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of DHTMF (typically ranging from 0 to 100 µM) dissolved in DMSO (final concentration <0.1%) for 24, 48, or 72 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for Apoptosis Markers

This technique is employed to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved caspase-3.

Protocol:

-

Cell Lysis: Cancer cells are treated with DHTMF for a specified time (e.g., 24 hours). After treatment, cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE: Equal amounts of protein (20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It is then incubated overnight at 4°C with primary antibodies specific for Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Endothelial Cell Tube Formation Assay

This in vitro assay models the reorganization step of angiogenesis, where endothelial cells form capillary-like structures.

Protocol:

-

Matrigel Coating: A 96-well plate is coated with Matrigel and allowed to polymerize at 37°C for 30 minutes.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells at a density of 2 x 10⁴ cells per well in the presence of various concentrations of DHTMF.

-

Incubation: The plate is incubated at 37°C for 4-6 hours to allow for the formation of tube-like structures.

-

Imaging and Quantification: The formation of capillary-like structures is observed and photographed using an inverted microscope. The degree of tube formation can be quantified by measuring the total tube length or the number of branch points using image analysis software.

Mechanism of Action: The Akt/mTOR Signaling Pathway

DHTMF exerts its anticancer and antiangiogenic effects by targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and angiogenesis.[1][3][4]

DHTMF treatment leads to a significant reduction in the phosphorylation of Akt and mTOR.[1] This inhibition disrupts the downstream signaling cascade, resulting in decreased levels of hypoxia-inducible factor (HIF-1α) and vascular endothelial growth factor (VEGF), which are key mediators of angiogenesis.[1][3] The downregulation of this pathway ultimately contributes to the induction of apoptosis and the suppression of tumor-associated blood vessel formation.

Summary and Future Directions

5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone is a promising natural compound with demonstrated anticancer and antiangiogenic properties. Its mechanism of action, involving the inhibition of the critical Akt/mTOR signaling pathway, makes it an attractive candidate for further investigation in cancer therapy. Future research should focus on detailed pharmacokinetic and in vivo efficacy studies to fully elucidate its therapeutic potential for the treatment of lung cancer and potentially other malignancies.

References

- 1. 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone exerts its anticancer and antiangiogenesis effects through regulation of the Akt/mTOR signaling pathway in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5,3'-Dihydroxy-6,7,4'-Trimethoxyflavanone | C18H18O7 | CID 13871373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Dual Effects of Chinese Herbal Medicines on Angiogenesis in Cancer and Ischemic Stroke Treatments: Role of HIF-1 Network [frontiersin.org]

- 4. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 3-Hydroxy-4',5,7-trimethoxyflavanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4',5,7-trimethoxyflavanone (HTMF) is a flavonoid compound that has garnered significant interest in the scientific community for its potential therapeutic applications. Isolated from medicinal plants such as Lippia nodiflora, HTMF has demonstrated a range of biological activities, positioning it as a promising candidate for drug development. This technical guide provides an in-depth overview of the core therapeutic targets of HTMF, focusing on its anticancer and anti-inflammatory properties. The information presented herein is supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Anticancer Therapeutic Targets

HTMF exhibits potent anticancer activity through two primary mechanisms: the reversal of multidrug resistance and the induction of apoptosis in cancer cells.

Reversal of BCRP/ABCG2-Mediated Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters such as the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. These transporters function as efflux pumps, actively removing chemotherapeutic agents from cancer cells and thereby reducing their efficacy. HTMF has been identified as a potent inhibitor of BCRP/ABCG2, effectively resensitizing resistant cancer cells to conventional anticancer drugs.

The primary mechanisms through which HTMF reverses BCRP/ABCG2-mediated drug resistance are:

-

Suppression of BCRP/ABCG2 Expression: HTMF has been shown to downregulate the expression of the BCRP/ABCG2 protein in cancer cells.

-

Inhibition of BCRP/ABCG2 Efflux Activity: HTMF directly inhibits the efflux function of the BCRP/ABCG2 transporter, leading to the intracellular accumulation of chemotherapeutic drugs.

dot

Methodological & Application

Application Note & Protocol: Quantification of 3-Hydroxy-4',5,7-trimethoxyflavanone in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4',5,7-trimethoxyflavanone is a flavonoid, a class of secondary metabolites found in a variety of plants. Flavonoids are of significant interest to the scientific community due to their diverse pharmacological activities, which include antioxidant, anti-inflammatory, and anticancer properties. The precise quantification of this compound in plant extracts is essential for the standardization of herbal products, quality control, and for facilitating further research into its therapeutic potential. This application note provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Principle

The quantification of this compound from a complex plant matrix involves an initial extraction step to isolate the compound of interest. Chromatographic techniques, specifically HPLC and LC-MS/MS, are then employed to separate the analyte from other components in the extract.

-

HPLC-DAD: This method separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The Diode Array Detector measures the absorbance of the eluting compounds across a range of wavelengths, allowing for identification and quantification based on the retention time and UV-Vis spectrum of a reference standard.

-

LC-MS/MS: This highly sensitive and selective technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. After separation by LC, the analyte is ionized and fragmented. Specific parent and daughter ion transitions are monitored for highly selective quantification, which is particularly useful for complex matrices.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

-

Plant Material: Collect and air-dry the plant material (e.g., leaves, stems) in a well-ventilated area, shielded from direct sunlight.

-

Grinding: Once thoroughly dried, grind the plant material into a fine powder using a laboratory mill.

-

Extraction:

-

Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

-

Add 20 mL of methanol (B129727) (HPLC grade).

-

Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance extraction efficiency.

-

Macerate the mixture at room temperature for 24 hours with occasional shaking.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process twice more with fresh methanol to ensure complete extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in a known volume (e.g., 5 mL) of methanol.

-

Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

-

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard (purity ≥98%) and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.

HPLC-DAD Quantification Method

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

-

Gradient Program: Start with 90% A and 10% B, linearly increase to 100% B over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: Diode Array Detector monitoring at the maximum absorbance wavelength of this compound (determined by UV scan, typically around 280 nm and 330 nm for flavanones).

-

LC-MS/MS Quantification Method

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions: (Similar to HPLC-DAD method, may require optimization for faster run times).

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for the specific compound).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the specific precursor ion (parent ion) and product ions (daughter ions) for this compound by infusing a standard solution.

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

Data Presentation

The quantitative data for this compound in different hypothetical plant extracts are summarized in the table below. This data is for illustrative purposes to demonstrate how results would be presented.

| Plant Species (Hypothetical) | Plant Part | Concentration by HPLC-DAD (µg/g of dry weight) | Concentration by LC-MS/MS (µg/g of dry weight) |

| Species A | Leaves | 152.3 ± 8.1 | 148.9 ± 7.5 |

| Species A | Stems | 45.7 ± 3.2 | 42.1 ± 2.9 |

| Species B | Flowers | 289.1 ± 15.4 | 285.6 ± 14.8 |

| Species B | Leaves | 98.5 ± 5.6 | 95.3 ± 5.1 |

Experimental Workflow

Application Note: Quantitative Analysis of 3-Hydroxy-4',5,7-trimethoxyflavanone by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-4',5,7-trimethoxyflavanone is a flavanone (B1672756) derivative of interest in phytochemical and pharmacological research due to the diverse biological activities associated with the flavonoid class of compounds. Accurate and precise quantification of this analyte in various matrices, such as plant extracts or pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and elucidation of its therapeutic potential. This application note details a proposed High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the determination of this compound. The described protocol is based on established methodologies for flavonoid analysis and provides a robust starting point for method development and validation.[1][2][3]

Experimental Protocols

Disclaimer: The following protocol is a recommended starting point and may require optimization and full validation for the specific matrix and analytical instrumentation used.

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector is suitable for this analysis.

-

HPLC System: Agilent 1200 Series or equivalent

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][4][5]

-

Mobile Phase:

-

A: 0.1% Formic acid in Water (v/v)

-

-

Gradient Elution:

Time (min) % A % B 0 70 30 20 30 70 22 0 100 25 0 100 26 70 30 | 30 | 70 | 30 |

-

Column Temperature: 30°C

-

Injection Volume: 10 µL[6]

-

Detection Wavelength: Diode-array detection at 288 nm (or the determined λmax for the compound). The full UV spectrum (200-400 nm) should be recorded to confirm peak purity and identity.

2. Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. These solutions will be used to construct the calibration curve.[1]

3. Sample Preparation (from Plant Material)

-

Extraction: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube. Add 20 mL of methanol.

-

Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate extraction.[7]

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collection: Carefully collect the supernatant. The extraction process can be repeated on the plant residue to ensure complete recovery.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1]

4. Method Validation Parameters

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6][8] Key validation parameters include:

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be assessed by comparing the chromatograms of a blank, the standard, and a sample, and by checking the peak purity using the DAD spectrum.[9]

-

Linearity: The linearity of the method should be established by injecting at least five concentrations of the working standard solutions. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (R²) should be determined.[2][8]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. They are typically calculated based on the standard deviation of the response and the slope of the calibration curve.[1][2][6]

-

Precision: The precision of the method should be assessed at both intra-day and inter-day levels by analyzing replicate injections of standard solutions at different concentrations. The results are expressed as the relative standard deviation (%RSD).[2][6]

-

Accuracy: The accuracy of the method can be determined by performing recovery studies. This involves spiking a blank matrix with known concentrations of the analyte and calculating the percentage of recovery.[2][6]

Data Presentation

Table 1: Summary of Typical Quantitative Data for HPLC-DAD Flavonoid Analysis

| Parameter | Typical Value | Reference |

| Retention Time (min) | Analyte-specific | [6] |

| Linearity (R²) | ≥ 0.999 | [2][8] |

| Limit of Detection (LOD) (µg/mL) | 0.006 - 0.339 | [1][2][6] |

| Limit of Quantitation (LOQ) (µg/mL) | 0.020 - 1.027 | [1][2][6] |

| Accuracy (Recovery %) | 97 - 105% | [2][6] |

| Precision (Intra-day %RSD) | < 2% | [2][6] |

| Precision (Inter-day %RSD) | < 3% | [6] |

Mandatory Visualization

Caption: Workflow for this compound Analysis.

The proposed HPLC-DAD method provides a framework for the reliable quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water, coupled with DAD detection, offers good selectivity and sensitivity for flavonoid analysis.[2][3] It is imperative that this method is fully validated in the laboratory for the specific application to ensure its accuracy, precision, and robustness, thereby generating reliable and reproducible data for research and quality control purposes.

References

- 1. e-nps.or.kr [e-nps.or.kr]

- 2. mdpi.com [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. academic.oup.com [academic.oup.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. scienggj.org [scienggj.org]

- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 8. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles [mdpi.com]

- 9. scielo.br [scielo.br]

Application Notes and Protocols for 3-Hydroxy-4',5,7-trimethoxyflavanone In Vitro Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-4',5,7-trimethoxyflavanone is a flavonoid that has garnered interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2][3] In vitro cell-based assays are fundamental tools for elucidating the mechanisms of action of such compounds and evaluating their potential as drug candidates. These assays can provide valuable data on cytotoxicity, apoptosis induction, cell cycle modulation, and effects on specific signaling pathways.

This document provides detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound.

Data Presentation

The following table summarizes the key quantitative data that can be obtained from the described assays.

| Assay Type | Parameter Measured | Typical Units | Purpose |

| Cell Viability | IC50 (Half-maximal inhibitory concentration) | µM or µg/mL | To determine the concentration of the compound that inhibits cell growth by 50%. |

| Apoptosis | Percentage of apoptotic cells (early and late) | % | To quantify the induction of programmed cell death. |

| Cell Cycle | Percentage of cells in G0/G1, S, and G2/M phases | % | To assess the effect of the compound on cell cycle progression. |

| Signaling Pathway | Relative protein expression or phosphorylation | Fold change or % of control | To investigate the molecular mechanisms of action. |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[5][6]

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[7][8]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[9]

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 incubator.[9][10]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6][9][10]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5][9]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[4][9] Read the absorbance at 570-590 nm using a microplate reader.[4][6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V.[11] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[11]

Materials:

-

This compound

-

Human cancer cell lines

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[12]

-

Washing: Wash the cells twice with cold PBS.[12]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][13]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.

Materials:

-

This compound

-

Human cancer cell lines

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Resuspend the pellet in 200 µL of PBS. While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[14] Incubate at 4°C overnight.[14]

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.[14]

-

Incubation: Incubate for 30 minutes at 37°C in the dark.[14]

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.

Signaling Pathway Analysis

Flavonoids are known to modulate various signaling pathways involved in cell growth, survival, and inflammation. A potential pathway affected by hydroxyflavanones is the Akt/mTOR pathway, which is crucial in regulating cell proliferation, apoptosis, and angiogenesis.[15][16]

Akt/mTOR Signaling Pathway

Experimental Approach (Western Blotting):

-

Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of key proteins in the Akt/mTOR pathway (e.g., Akt, p-Akt, mTOR, p-mTOR).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the relative expression and phosphorylation levels of the target proteins.

Mandatory Visualizations

Experimental Workflow for In Vitro Assays

Caption: Workflow for in vitro cell-based assays.

Putative Akt/mTOR Signaling Pathway Inhibition

Caption: Putative inhibition of the Akt/mTOR pathway.

References

- 1. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Hydroxy-3',4',7-trimethoxyflavone | CAS#:29080-58-8 | Chemsrc [chemsrc.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. bosterbio.com [bosterbio.com]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 14. assaygenie.com [assaygenie.com]

- 15. researchgate.net [researchgate.net]

- 16. 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone exerts its anticancer and antiangiogenesis effects through regulation of the Akt/mTOR signaling pathway in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of Stock Solutions of 3'-Hydroxy-5,7,4'-trimethoxyflavone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the preparation of stock solutions of 3'-Hydroxy-5,7,4'-trimethoxyflavone (CAS No: 33554-52-8), a flavonoid compound of interest for various research applications.[1] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. These guidelines cover the necessary chemical properties, recommended solvents, and optimal storage conditions to maintain the integrity and stability of the compound.

It is important to note that while the request specified "3-Hydroxy-4',5,7-trimethoxyflavanone," extensive database searches did not yield a compound with this exact name. The information presented here pertains to the closely related and well-documented flavone, 3'-Hydroxy-5,7,4'-trimethoxyflavone . Users should verify the precise identity of their compound. The fundamental protocols outlined are generally applicable to many flavonoids.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 3'-Hydroxy-5,7,4'-trimethoxyflavone is essential for accurate stock solution preparation. Key quantitative data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆O₆ | PubChem[1] |

| Molecular Weight | 328.32 g/mol | PubChem[1], MedChemExpress[2] |

| CAS Number | 33554-52-8 | PubChem[1] |

| Appearance | Light yellow to yellow solid | MedChemExpress[2] |

| Solubility in DMSO | 100 mg/mL (304.58 mM) | MedChemExpress[2] |

Experimental Protocols

Materials

-

3'-Hydroxy-5,7,4'-trimethoxyflavone powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[3]

-

Sterile, amber-colored microcentrifuge tubes or clear tubes protected from light[3]

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common concentration for in vitro assays.

-

Pre-weighing Preparation: Before handling the compound, ensure the analytical balance is calibrated and the workspace is clean. Allow the vial of 3'-Hydroxy-5,7,4'-trimethoxyflavone to equilibrate to room temperature before opening to prevent condensation.

-

Weighing the Compound: Carefully weigh out 3.28 mg of 3'-Hydroxy-5,7,4'-trimethoxyflavone powder and transfer it to a sterile microcentrifuge tube.

-

Adding Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.

-

Dissolution: Tightly cap the tube and vortex the solution thoroughly until the powder is completely dissolved.[3] Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[3] For high concentrations, ultrasonic treatment may be required.[2]

-

Aliquoting: To avoid repeated freeze-thaw cycles that can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes.[2][3]

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] All solutions should be protected from light.[3]

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution with the appropriate cell culture medium or buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.1%) and consistent across all experimental and control groups to avoid solvent-induced artifacts.[3]

Stability and Handling

Flavonoid solutions can be susceptible to degradation from factors such as pH, temperature, and light. To ensure the stability and integrity of 3'-Hydroxy-5,7,4'-trimethoxyflavone solutions, the following precautions should be taken:

-

Solvent Quality: Use high-purity, anhydrous solvents to minimize degradation.[3]

-

Light Sensitivity: Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.[3]

-

Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the rate of degradation.[2][3]

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2][3]

-

pH: Be aware that flavonoids are generally more stable in acidic conditions and can degrade in neutral to alkaline environments.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of a stock solution of 3'-Hydroxy-5,7,4'-trimethoxyflavone.

Caption: Workflow for preparing a 10 mM stock solution of 3'-Hydroxy-5,7,4'-trimethoxyflavone.

References

Application of 3-Hydroxy-4',5,7-trimethoxyflavanone in Cancer Research: Application Notes and Protocols

Disclaimer: Direct experimental data on the application of 3-Hydroxy-4',5,7-trimethoxyflavanone in cancer research is limited in publicly available scientific literature. Therefore, this document provides a detailed overview of the potential applications and methodologies based on studies of its close structural isomers, primarily 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF) and 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone (DHTMF). The presented data and protocols should be considered as a starting point for investigating the anticancer properties of this compound.

Introduction

Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant attention in cancer research due to their potential as therapeutic agents. Methoxyflavones, in particular, have shown promising anticancer activities. This document focuses on the potential application of this compound in cancer research, drawing insights from its structural isomers. These related compounds have demonstrated the ability to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines. The primary mechanisms of action appear to involve the modulation of key signaling pathways such as p53-MDM2, Akt/mTOR, and MAPK.

Data Presentation

The cytotoxic and drug resistance reversal activities of structurally related flavanones are summarized in the tables below. This data provides a quantitative measure of their potency and can serve as a benchmark for future studies on this compound.

Table 1: Cytotoxicity of Methoxyflavone Analogs against Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Reference |

| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MDA-MB-231 | Triple-Negative Breast Cancer | 21.27 µM (72h) | [1] |

| 4',5'-dihydroxy-5,7,3'-TMF | HCC1954 | HER2+ Breast Cancer | 8.58 µM | [1] |

| 5,7-dihydroxy-3,6,4'-TMF (P1) | A2058 | Melanoma | 3.92 µM (72h) | [1] |

| 5,7,5'-trihydroxy-3,6,3',4'-TeMF (P2) | A2058 | Melanoma | 8.18 µM (72h) | [1] |

| Chrysosplenetin (5,4'-dihydroxy-3,6,7,3'-TeMF) | MCF-7 | Breast Cancer | 0.3 µM (72h) | [1] |

| Sideritoflavone (5,3',4'-trihydroxy-6,7,8-TMF) | MCF-7 | Breast Cancer | 4.9 µM (72h) | [1] |

| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MCF-7 | Breast Cancer | 3.71 µM | [1] |

Table 2: Reversal of BCRP/ABCG2-Mediated Drug Resistance by 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) and Related Compounds

| Compound | Cell Line | Resistant to | RI50 Value | Reference |

| 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) | K562/BCRP | SN-38 | 7.2 nM | [2][3] |

| 3',4',7-Trimethoxyflavone (TMF) | K562/BCRP | SN-38 | 18 nM | [2][3] |

| 5-fluoro-3',4',7-trimethoxyflavone (FTMF) | K562/BCRP | SN-38 | 25 nM | [2][3] |

| 7-(β-glucosyloxy)-5-hydroxy-3',4'-dimethoxyflavone (GOHDMF) | K562/BCRP | SN-38 | 91 nM | [2][3] |

RI50: Concentration of the compound that causes a twofold reduction in drug sensitivity.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the investigation of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EtBr) Staining

This method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of the compound for the specified time.

-

Cell Staining: Harvest the cells and wash with PBS. Resuspend the cell pellet in 100 µL of PBS and add 1 µL of AO/EtBr staining solution (100 µg/mL each).

-

Microscopic Analysis: Immediately place 10 µL of the stained cell suspension on a microscope slide and observe under a fluorescence microscope.

-

Viable cells: Green nucleus with intact structure.

-

Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

-

Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

-

Necrotic cells: Uniformly orange to red nucleus.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on the cell cycle distribution.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash with cold PBS.

-

Cell Fixation: Fix the cells in 70% cold ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

Protocol:

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate the protein lysates (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, Akt, mTOR, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways potentially modulated by this compound, based on studies of its isomers.

Caption: Proposed p53-MDM2 signaling pathway modulated by HTMF.[5][6]

Caption: Proposed Akt/mTOR signaling pathway modulated by DHTMF.[7][8]

Experimental Workflow

Caption: General experimental workflow for in vitro evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. 5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiproliferative and apoptosis-induction studies of 5-hydroxy 3',4',7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: 3-Hydroxy-4',5,7-trimethoxyflavanone as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4',5,7-trimethoxyflavanone is a naturally occurring flavonoid that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the flavanone (B1672756) subclass of flavonoids, it shares a characteristic heterocyclic C ring. While extensive research on this specific flavanone is still emerging, the broader flavonoid family is well-documented for a range of biological activities, including the inhibition of key enzymes involved in various disease pathologies.

These application notes provide an overview of the potential of this compound as an enzyme inhibitor, drawing comparisons with structurally similar flavonoids for which quantitative data is available. Detailed protocols for common enzyme inhibition assays are provided to facilitate further research and evaluation of this compound.

Enzyme Inhibitory Potential: A Comparative Overview

Direct quantitative data on the inhibitory activity of this compound against specific enzymes is limited in the current body of scientific literature. However, by examining the inhibitory constants (IC50 values) of structurally related flavonoids, we can infer its potential targets and efficacy. The following tables summarize the IC50 values of various flavonoids against key enzymes implicated in metabolic diseases and other disorders.

Table 1: Xanthine (B1682287) Oxidase Inhibition by Flavonoids

Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout. Flavonoids are known to be potent inhibitors of this enzyme.[1][2]

| Compound Name | Structure | IC50 (µM) | Reference |

| Baicalein | 5,6,7-Trihydroxyflavone | 9.44 | [3] |

| Quercetin | 3,3',4',5,7-Pentahydroxyflavone | 7.23 | [3] |

| Wogonin | 5,7-Dihydroxy-8-methoxyflavone | 52.46 | [3] |

| 3,5,7,4',5'-Pentamethoxyflavone | Pentamethoxyflavone | 900 | [4] |

Table 2: α-Glucosidase Inhibition by Flavonoids

α-Glucosidase is an enzyme located in the brush border of the small intestine that is involved in the breakdown of carbohydrates. Its inhibition can help manage postprandial hyperglycemia in type 2 diabetes.[5][6]

| Compound Name | Structure | IC50 (µM) | Reference |

| 3,7,4'-Trihydroxyflavone | Trihydroxyflavone | More potent than acarbose | [7] |

| 6-Geranyl-3,3′,5,5′,7-pentahydroxy-4′-methoxyflavane | Geranylated pentahydroxy-methoxyflavane | 2.2 | [8] |

| Myricetin | 3,3',4',5,5',7-Hexahydroxyflavone | Potent inhibitor | [9] |

Table 3: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition by Flavonoids

PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity.[8][10]

| Compound Name | Structure | IC50 (µM) | Reference |

| Mimulone | Geranylated flavanone | 1.9 | [8] |

| 5,7-dihydroxyflavanone derivative (4k) | Dihydroxyflavanone derivative | 2.37 | [11] |

| 8-(1,1-dimethylallyl)-5′-(3-methylbut-2-enyl)-3′,4′,5,7-tetrahydroxyflanvonol | Prenylated tetrahydroxyflavanonol | 4.3 | [10] |

Potential Signaling Pathway Involvement

While direct evidence for this compound is lacking, a structurally related compound, 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone, has been shown to exert its anticancer and antiangiogenic effects by regulating the Akt/mTOR signaling pathway.[12][13] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in cancer.[11][14][15] It is plausible that this compound could also modulate this or similar pathways.

Caption: Putative inhibition of the Akt/mTOR signaling pathway.

Experimental Protocols

The following are detailed protocols for in vitro enzyme inhibition assays that can be adapted to evaluate the inhibitory potential of this compound.

Xanthine Oxidase Inhibition Assay

This protocol outlines the determination of xanthine oxidase inhibitory activity by measuring the formation of uric acid from xanthine.[2]

Caption: Workflow for Xanthine Oxidase Inhibition Assay.

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine

-

Phosphate (B84403) Buffer (e.g., 50 mM, pH 7.5)

-

This compound (dissolved in DMSO)

-

Allopurinol (positive control)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound and a range of serial dilutions in DMSO.

-

In a 96-well plate, add 50 µL of phosphate buffer to each well.

-

Add 25 µL of various concentrations of the test compound or positive control (Allopurinol) to the respective wells. For the control wells, add 25 µL of DMSO.

-

Add 50 µL of xanthine solution (e.g., 0.15 mM in buffer) to each well.

-

Pre-incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of xanthine oxidase solution (e.g., 0.1 units/mL in buffer) to each well.

-

Immediately measure the absorbance at 295 nm at time 0 and then kinetically for 15-30 minutes using a microplate reader.

-

Calculate the rate of uric acid formation.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay

This protocol describes the determination of α-glucosidase inhibitory activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[5][7]

Caption: Workflow for α-Glucosidase Inhibition Assay.

Materials:

-

α-Glucosidase (from Saccharomyces cerevisiae)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate Buffer (e.g., 100 mM, pH 6.8)

-

Sodium Carbonate (Na2CO3) (e.g., 0.1 M)

-

This compound (dissolved in DMSO)

-

Acarbose (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound and a range of serial dilutions in DMSO.

-

In a 96-well plate, add 50 µL of phosphate buffer and 10 µL of the test compound or positive control (Acarbose) at various concentrations.

-

Add 20 µL of α-glucosidase solution (e.g., 0.5 U/mL in buffer) to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution (e.g., 5 mM in buffer) to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

-

Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol details the measurement of PTP1B inhibitory activity using p-nitrophenyl phosphate (pNPP) as a substrate.[8]

Caption: Workflow for PTP1B Inhibition Assay.

Materials:

-

Recombinant Human PTP1B

-

p-Nitrophenyl phosphate (pNPP)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)

-

This compound (dissolved in DMSO)

-

Suramin or other known PTP1B inhibitor (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound and a range of serial dilutions in DMSO.

-

In a 96-well plate, add 80 µL of assay buffer, 5 µL of the test compound or positive control at various concentrations, and 5 µL of PTP1B enzyme solution (e.g., 50 µg/mL in buffer).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of pNPP solution (e.g., 10 mM in buffer) to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 405 nm.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

While direct experimental data for this compound as an enzyme inhibitor is not yet widely available, its structural similarity to other bioactive flavonoids suggests it holds significant potential for investigation. The provided protocols offer a robust framework for researchers to systematically evaluate its inhibitory activity against key enzymatic targets. Further studies are warranted to elucidate the specific mechanisms of action and to fully realize the therapeutic promise of this and other related flavanones in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibition of xanthine oxidase by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of flavonoids on xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xanthine oxidase inhibitory activities and crystal structures of methoxyflavones from Kaempferia parviflora rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Flavonoids as dual-target inhibitors against α-glucosidase and α-amylase: a systematic review of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone exerts its anticancer and antiangiogenesis effects through regulation of the Akt/mTOR signaling pathway in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Current Insights of the Potential Plant Bioactive Compounds on Modulating the mTOR Signaling Pathway in Regulating Oncological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Application Notes and Protocols for 3-Hydroxy-4',5,7-trimethoxyflavanone Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the biological activity of 3-Hydroxy-4',5,7-trimethoxyflavanone, with a primary focus on the well-studied isomer, 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) . Evidence suggests that the user's query likely pertains to HTMF (CAS No. 29080-58-8), a naturally occurring flavonoid with demonstrated anti-cancer, anti-inflammatory, and drug-resistance-reversing properties. This document details the cell lines sensitive to HTMF treatment, summarizes the quantitative data on its efficacy, provides detailed protocols for key experiments, and visualizes the associated signaling pathways and experimental workflows.

Sensitive Cell Lines and Biological Activities

HTMF has been shown to be effective in various cell lines, exhibiting a range of biological activities:

-

MCF-7 (Human Breast Adenocarcinoma): This cell line is sensitive to the anti-proliferative and apoptosis-inducing effects of HTMF.[1][2] Treatment with HTMF leads to a dose- and time-dependent inhibition of cell growth.[2]

-

K562/BCRP (Human Chronic Myelogenous Leukemia): In this multidrug-resistant leukemia cell line, HTMF acts as a potent reversal agent. It enhances the cytotoxicity of anti-cancer drugs by inhibiting the function of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key drug efflux pump.[3]

-

RAW 264.7 (Murine Macrophage): These cells are sensitive to the anti-inflammatory properties of HTMF. The compound has been shown to reduce the production of pro-inflammatory cytokines in response to inflammatory stimuli.

-

Enzymatic Inhibition: HTMF is also an inhibitor of the soybean lipoxygenase (LOX) enzyme, which is involved in inflammatory pathways.[4]

Data Presentation: Efficacy of 5-Hydroxy-3',4',7-trimethoxyflavone

The following table summarizes the quantitative data regarding the efficacy of HTMF in various experimental models.

| Cell Line / Target | Assay Type | Endpoint | Result | Reference |

| K562/BCRP | Drug Resistance Reversal | RI50 (Reversal Index) for SN-38 | 7.2 nM | [3] |

| Soybean Lipoxygenase | Enzymatic Inhibition | IC50 | 23.97 µg/mL | [4] |

| MCF-7 | Cytotoxicity / Anti-proliferation | MTT Assay | Confirmed dose- and time-dependent inhibition | [1][2] |

Note: While the anti-proliferative effect on MCF-7 cells is confirmed, a specific IC50 value was not explicitly stated in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the effect of HTMF on the viability and proliferation of cancer cell lines like MCF-7.

Materials:

-

HTMF stock solution (dissolved in a suitable solvent like DMSO)

-

Target cancer cell line (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of HTMF in the complete culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the HTMF dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-